

Reproducibility & Comparative Toxicity Guide: 5-Methylheptan-2-amine (DMHA)

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Compound of Interest

Compound Name: *5-Methylheptan-2-amine hydrochloride*
Cat. No.: *B12329440*

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Executive Summary: The Reproducibility Challenge

5-Methylheptan-2-amine (DMHA), commercially known as Octodrine, represents a critical case study in the reproducibility crisis within unregulated psychoactive compounds. Originally patented in the 1940s as a nasal decongestant, it re-emerged in the 2010s as a "natural" pre-workout stimulant.

This guide objectively compares the toxicity profile of DMHA against its structural analog 1,3-Dimethylamylamine (DMAA) and details the experimental frameworks required to reproduce toxicity findings. The core reproducibility challenge lies not just in biological assay variance, but in source verification—distinguishing between alleged botanical extracts (*Juglans regia*) and synthetic adulteration.

Comparative Analysis: DMHA vs. DMAA vs. Placebo

The following data synthesizes findings from Cohen et al. (2017), Catalani et al. (2018), and historical pharmaceutical data.

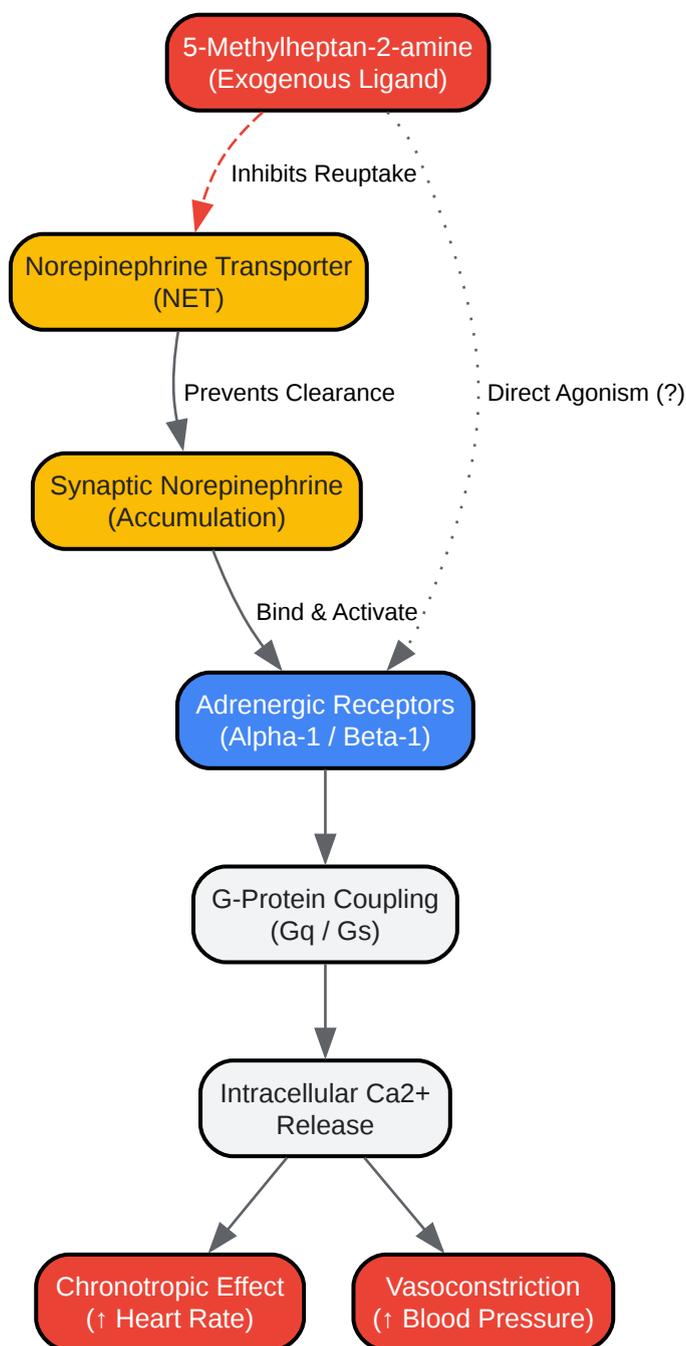
Table 1: Physicochemical & Toxicological Comparison

| Feature | 5-Methylheptan-2-amine (DMHA) | 1,3-Dimethylamylamine (DMAA) | Control / Placebo |
|--------------------------|--|--|-------------------|
| PubChem CID | 10975 | 7753 | N/A |
| Primary Mechanism | Sympathomimetic; Norepinephrine Reuptake Inhibitor (NRI) | Sympathomimetic; Norepinephrine Releaser | Inert |
| Typical Supp.[1][2] Dose | 72 ± 7.5 mg (Cohen 2017) | 25–50 mg | 0 mg |
| Hist. Pharma Dose | ~33 mg (Decongestant) | N/A | N/A |
| Pressor Effect | Moderate (↑ SBP, ↑ HR) | Severe (↑↑ SBP, Vasoconstriction) | None |
| LD50 (Est. Rodent) | ~50–100 mg/kg (i.p.)* | 39 mg/kg (i.v.) / 185 mg/kg (i.p.) | >2000 mg/kg |
| Adverse Events | Dyspnea, Hyperthermia, Hypertension | Cerebral Hemorrhage, Cardiac Arrest | None |
| Source Claim | Juglans regia (Walnut bark) - Disputed | Pelargonium graveolens - Debunked | N/A |

*Note: DMHA LD50 is inferred from historical animal data (1950s) and structural homology; modern GLP-compliant LD50 data is sparse compared to DMAA.

Mechanistic Reproducibility: The Signaling Pathway

To understand the toxicity overlap between DMHA and DMAA, one must visualize the adrenergic signaling cascade. Both compounds bypass standard feedback loops, leading to unchecked sympathomimetic activity.



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Figure 1: Putative sympathomimetic mechanism of DMHA. The compound functions primarily by inhibiting norepinephrine reuptake and potentially via direct receptor agonism, leading to cardiovascular toxicity.

Experimental Protocols for Reproducibility

To validate findings regarding DMHA toxicity and presence, researchers must employ rigorous analytical and physiological protocols.

Protocol A: Analytical Reproducibility (LC-MS/MS)

Objective: Verify the presence and concentration of DMHA in biological matrices or supplements to confirm "dosage" before toxicity testing. This protocol validates the input variable.

Reagents & Equipment:

- Standard: 2-amino-6-methylheptane reference standard (Sigma-Aldrich or equivalent, >98% purity).
- Internal Standard: 1,3-DMAA-d3 (deuterated) or similar amine analog.
- System: UHPLC coupled to Q-Exactive Orbitrap or Triple Quadrupole MS.

Workflow:

- Sample Prep: Dissolve 100 mg of sample in 10 mL Methanol:Water (50:50). Sonicate for 15 min. Centrifuge at 10,000 x g for 5 min.
- Dilution: Dilute supernatant 1:1000 with mobile phase (0.1% Formic Acid in Water).
- Chromatography:
 - Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 μ m).
 - Gradient: 5% B to 95% B over 10 min (A: 0.1% FA/Water, B: 0.1% FA/Acetonitrile).
- Mass Spectrometry:
 - Mode: Positive Electrospray Ionization (ESI+).
 - Target Ion (DMHA): $[M+H]^+ = m/z$ 130.1590.
 - Confirmation: Monitor fragment ions (e.g., m/z 57.07, 71.08) for structural validation.

- Validation: Calibration curve () from 10 ng/mL to 1000 ng/mL.

Protocol B: Hemodynamic Toxicity Assessment (In Vivo)

Objective: Reproduce pressor effects observed in historical data (1950s) and modern case reports.

Subject: Male Sprague-Dawley Rats (250–300g), anesthetized (Pentobarbital 50 mg/kg i.p.).

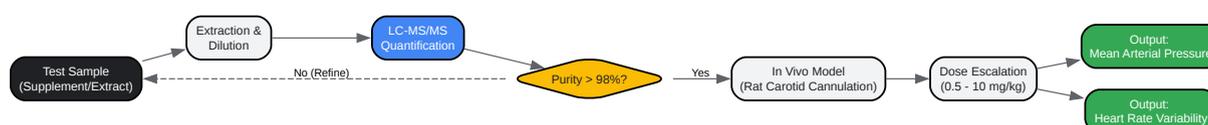
Workflow:

- Cannulation: Insert PE-50 catheter into the left carotid artery for direct Blood Pressure (BP) monitoring.
- Stabilization: Allow 30 min stabilization post-surgery. Baseline Mean Arterial Pressure (MAP) must be stable (approx. 90-110 mmHg).
- Dosing (Escalation):
 - Administer DMHA (dissolved in saline) intravenously via jugular vein.
 - Doses: 0.5, 1.0, 3.0, and 10.0 mg/kg (bolus).
 - Washout: Allow 20 min between doses or until BP returns to baseline.
- Data Acquisition:
 - Record Systolic/Diastolic BP and Heart Rate (HR) continuously at 1 kHz.
 - Endpoint: Calculate (Change in Mean Arterial Pressure) and .
- Causality Check: Administer Phentolamine (alpha-blocker) 1 mg/kg prior to DMHA challenge in a subset of animals. If DMHA pressor effect is blunted, the mechanism is confirmed as

alpha-adrenergic.

Validation Workflow: From Bottle to Bioassay

This diagram illustrates the logical flow required to establish a reproducible toxicity finding, linking chemical analysis to biological outcome.



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Figure 2: Reproducibility pipeline ensuring that biological toxicity data is grounded in verified chemical input.

References

- Cohen, P. A., Travis, J. C., Keizers, P. H. J., Deuster, P., & Venhuis, B. J. (2017).[1] Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA).[1][3][4][5] Clinical Toxicology.[2][6][7] [\[Link\]](#)
- Catalani, V., Prilutskaya, M., Al-Imam, A., et al. (2018).[6][8][9] Octodrine: New Questions and Challenges in Sport Supplements. Brain Sciences.[10] [\[Link\]](#)
- National Institute for Public Health and the Environment (RIVM). (2017). Fact sheet DMAA, DMBA and DMHA in supplements.[1][2][5] [\[Link\]](#)
- U.S. Food and Drug Administration (FDA). (2019). DMHA in Dietary Supplements.[2][11] [\[Link\]](#)

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Sources

- 1. Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rivm.nl [rivm.nl]
- 3. Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA). | Sigma-Aldrich [sigmaaldrich.com]
- 4. suppliesidesj.com [suppliesidesj.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 7. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Octodrine: New Questions and Challenges in Sport Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA sends warnings letters on illegal ingredients in sports, weight loss products [nutraingredients.com]
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